![molecular formula C16H13ClFN3O B2853774 6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide CAS No. 1197557-27-9](/img/structure/B2853774.png)
6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide
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Overview
Description
6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide is a chemical compound that has been widely studied for its potential application in scientific research. It is a pyridine carboxamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting this pathway, 6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide can induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide in lab experiments is its specificity for the Akt/mTOR signaling pathway. This allows researchers to study the effects of inhibiting this pathway in cancer cells and other cell types. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of the Akt/mTOR signaling pathway. Another area of research is the investigation of the compound's potential use in combination with other anticancer agents to enhance their efficacy. Additionally, the compound's antioxidant properties and potential use in neuroprotection are areas of interest for future research.
Synthesis Methods
The synthesis of 6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with N-ethyl-N-(4-cyano-2-fluorobenzyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with an acid chloride such as thionyl chloride or phosphorus oxychloride to give the final product.
Scientific Research Applications
6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide has been studied for its potential application in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-2-21(16(22)12-5-6-15(17)20-9-12)10-13-4-3-11(8-19)7-14(13)18/h3-7,9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJJAIFMUVHEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)C#N)F)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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